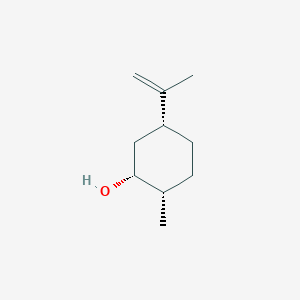
(1S,2R,4R)-Neoiso-dihydrocarveol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4R)-Neoiso-dihydrocarveol is a chiral compound that has been widely used in scientific research due to its unique chemical and biological properties. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants such as mint, rosemary, and thyme.
科学的研究の応用
Transformation in Plant Cell Cultures
A study by (Kim et al., 2002) examined the transformation of monoterpenes in Mentha piperita cell culture. It was found that the cell culture could reduce carvone to various dihydrocarveols, including (1S,2R,4R)-neoiso-dihydrocarveol, demonstrating the plant's ability to perform complex biotransformations.
Plant-Mediated Biotransformations
Mączka et al. (2018) explored the biotransformation of carvones using various plant materials, observing the reduction of carvone to several dihydrocarveols, including this compound (Mączka et al., 2018). This indicates the potential of using natural plant systems for the production of specific stereoisomers.
Stereodivergent Synthesis
Guo et al. (2018) demonstrated the stereodivergent synthesis of various dihydrocarveols through ketoreductases/ene-reductases catalyzed asymmetric reduction, which includes the synthesis of this compound (Guo et al., 2018). This research is significant for the flavor industry and natural product synthesis.
Spectroscopic Properties
Decouzon et al. (1990) investigated the spectroscopic properties of dihydrocarveol stereoisomers, including this compound, providing insights into their structural differentiation (Decouzon et al., 1990). This knowledge is essential for analysis in various applications like essential oil analysis.
Bacterial Conversion
Noma et al. (1974) studied the conversion of carvones by Pseudomonas ovalis, noting the production of various dihydrocarveols, including this compound (Noma et al., 1974). This research contributes to understanding the microbial biotransformation of terpenes.
Biocatalytic Applications
Souza et al. (2020) used the filamentous fungus Epicoccum sorghinum for the bioreduction of (4R)-(−)-carvone to produce (1R,2S,4R)-neodihydrocarveol, highlighting the potential of using fungi in biocatalysis (Souza et al., 2020).
Enzymatic Degradation by Rhodococcus
Van der Werf and Boot (2000) described the enzymatic activities involved in the degradation pathways of dihydrocarveol by Rhodococcus erythropolis, which includes the metabolism of this compound (Van der Werf & Boot, 2000). This study provides valuable insights into microbial degradation pathways.
特性
| 18675-34-8 | |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChIキー |
KRCZYMFUWVJCLI-IVZWLZJFSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
正規SMILES |
CC1CCC(CC1O)C(=C)C |
| 51773-45-6 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)













